molecular formula C10H14O B154549 4-Butylphenol CAS No. 1638-22-8

4-Butylphenol

Cat. No.: B154549
CAS No.: 1638-22-8
M. Wt: 150.22 g/mol
InChI Key: CYYZDBDROVLTJU-UHFFFAOYSA-N
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Description

4-Butylphenol, also known as p-butylphenol, is an organic compound with the chemical formula C10H14O. It is a type of phenol where a butyl group is attached to the para position of the phenolic ring. This compound is known for its distinct phenolic odor and is used in various industrial applications.

Mechanism of Action

Target of Action

4-Butylphenol, also known as 4-n-Butylphenol, is a compound that has been found to interact with various targets. For instance, it has been shown to interact with protein targets such as autophagy-related protein 8, cytochrome c oxidase subunit 1, calmodulin, and b ZIP transcription factor 1 . These proteins play crucial roles in various biological processes, including autophagy, energy production, calcium signaling, and gene expression, respectively.

Mode of Action

It has been suggested that it may interact with its targets through molecular docking . This involves the compound binding to its target proteins, potentially altering their function and leading to changes in the biological processes they are involved in.

Biochemical Pathways

This compound may affect several biochemical pathways. For instance, it has been found to be transformed by Gram-positive bacteria of the genera Mycobacterium and Nocardia, leading to modifications on the alkyl chain and the hydroxyl group . This suggests that this compound may be involved in microbial metabolism, potentially affecting the biochemical pathways associated with these bacteria.

Result of Action

It has been suggested that it may induce oxidative stress, leading to lipid peroxidation and membrane damage . This could result in cellular damage and potentially contribute to various health effects.

Biochemical Analysis

Biochemical Properties

4-Butylphenol plays a significant role in biochemical reactions. It is monofunctional and used to control molecular weight by limiting chain growth . It has an OH group and so it may be reacted with epichlorohydrin and sodium hydroxide to produce the glycidyl ether which is used in epoxy resin chemistry .

Cellular Effects

This compound has been shown to induce developmental toxicity in zebrafish, such as reduced embryo hatchability and abnormality morphological . It also induced changes in the expression of genes related to cardiac development and melanin synthesis, resulting in cardiotoxicity and hypopigmentation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It causes oxidative stress, and initiates apoptosis through the p53-bcl-2/bax-capase3 pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown time-dependent effects on oxidative damage and developmental toxicity in zebrafish embryos . It also has been found to have a thermal stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Exposure at 3, 6, and 12 μM induced developmental toxicity in zebrafish .

Transport and Distribution

It is known that it can be prepared by acid-catalyzed alkylation of phenol with isobutene .

Subcellular Localization

It is known to dissolve in basic water, suggesting it may be found in the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butylphenol can be synthesized through the alkylation of phenol with butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating phenol and butyl alcohol with a catalyst such as sulfuric acid or phosphoric acid to facilitate the alkylation process.

Industrial Production Methods: In industrial settings, this compound is produced by the acid-catalyzed alkylation of phenol with butyl alcohol. The process involves the use of large-scale reactors where phenol and butyl alcohol are mixed with an acid catalyst and heated to the required temperature to achieve the desired product yield .

Chemical Reactions Analysis

Types of Reactions: 4-Butylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form butylquinone.

    Reduction: It can be reduced to form butylcyclohexanol.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Butylquinone

    Reduction: Butylcyclohexanol

    Substitution: Nitrobutylphenol, Sulfobutylphenol

Scientific Research Applications

4-Butylphenol has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

4-Butylphenol can be compared with other similar compounds, such as:

This compound is unique due to its specific butyl group positioning, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

4-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYZDBDROVLTJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047425
Record name 4-Butylphenol
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1638-22-8
Record name 4-Butylphenol
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Record name 4-Butylphenol
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Record name 4-Butylphenol
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Record name Phenol, 4-butyl-
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Record name 4-Butylphenol
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Record name 4-butylphenol
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Record name 4-BUTYLPHENOL
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Synthesis routes and methods

Procedure details

A cold solution of sodium nitrite (28.95g, 0.419m) in water (90ml) was added in drops to a mixture of 4-n-butylaniline (60g, 0.402m), concentrated sulfuric acid (135g) and water (300ml) at 0°-5° C with stirring. After completion of addition the excess nitrous acid was tested with potassium iodide starch paper, and destroyed by the addition of urea. The resulting cold diazonium salt solution was slowly added to a boiling solution of water (210ml), sulfuric acid (375g) and anhydrous sodium sulfate (285g). The resulting reaction mixture was steam distilled. The distillate was collected until it became clear and saturated by adding sodium chloride. The resulting solution was extracted with ether and the combined ether extract were dried over anhydrous sodium sulfate. The solvent was evaporated and the residue was vacuum distilled to yield 4-n-butylphenol (44g, 73.3%), bp 106° C at 4.6 mm.
Quantity
28.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
potassium iodide starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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